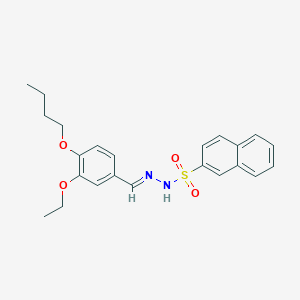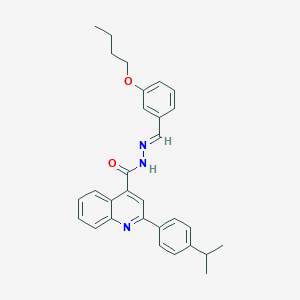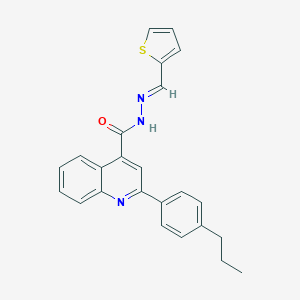![molecular formula C28H24ClN3O4 B454182 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B454182.png)
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be achieved through a multi-step process involving the following key steps:
Formation of the benzodiazepine core: This involves the cyclization of aminobenzophenones with appropriate reagents under controlled conditions.
Introduction of substituents: The 4-chlorophenyl and 3-nitrophenyl groups are introduced through substitution reactions using suitable halogenated precursors.
Propionylation: The propionyl group is added via acylation reactions using propionyl chloride or an equivalent reagent.
Industrial Production Methods
Industrial production of this compound would likely involve continuous flow chemistry techniques to ensure high efficiency and yield. Continuous flow synthesis allows for precise control over reaction conditions and can be scaled up for large-scale production .
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Halogenated precursors can be used to introduce different substituents on the benzodiazepine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Halogenated precursors and nucleophilic reagents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines with different pharmacological properties .
科学的研究の応用
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
作用機序
The mechanism of action of 3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets in the central nervous system. It binds to the gamma-aminobutyric acid (GABA) receptors, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties . The compound also modulates other neurotransmitter systems, contributing to its overall pharmacological profile .
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and anticonvulsant properties.
Clonazepam: Known for its potent anticonvulsant effects.
Nitrazepam: Used primarily as a hypnotic agent.
Uniqueness
3-(4-chlorophenyl)-11-{3-nitrophenyl}-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substituents, which confer distinct pharmacological properties compared to other benzodiazepines . Its combination of anxiolytic, anticonvulsant, and potential antitumor activities makes it a compound of significant interest in both research and therapeutic applications .
特性
分子式 |
C28H24ClN3O4 |
|---|---|
分子量 |
502g/mol |
IUPAC名 |
9-(4-chlorophenyl)-6-(3-nitrophenyl)-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H24ClN3O4/c1-2-26(34)31-24-9-4-3-8-22(24)30-23-15-19(17-10-12-20(29)13-11-17)16-25(33)27(23)28(31)18-6-5-7-21(14-18)32(35)36/h3-14,19,28,30H,2,15-16H2,1H3 |
InChIキー |
WKKKBWRMORZDQH-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
正規SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=C(C=C3)Cl)NC4=CC=CC=C41)C5=CC(=CC=C5)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dimethylphenyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454104.png)
![2-(4-chlorophenyl)-N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]quinoline-4-carboxamide](/img/structure/B454106.png)
![2-(4-ethoxyphenyl)-N'-[1-(2-thienyl)propylidene]-4-quinolinecarbohydrazide](/img/structure/B454108.png)

![(17E)-17-[(2E)-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B454110.png)
![N'-[1-(5-chloro-2-thienyl)propylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454112.png)
![(17E)-17-[(2E)-{4-methoxy-3-[(2,3,5,6-tetrafluorophenoxy)methyl]benzylidene}hydrazinylidene]estra-1,3,5(10)-trien-3-ol](/img/structure/B454114.png)
![N'-[1-(5-chloro-2-thienyl)ethylidene]-2-(4-ethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B454115.png)

![N'-[3-(2-furyl)-2-propenylidene]-2-(4-propylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454117.png)
![2-(4-tert-butylphenyl)-N'-[(5-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B454118.png)
![N-[3-(N-{[2-(4-isopropylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B454119.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-isopropylphenyl)-4-quinolinecarbohydrazide](/img/structure/B454122.png)
